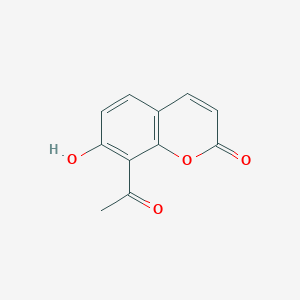

8-Acetyl-7-hydroxycoumarin

概要

説明

8-アセチル-7-ヒドロキシクマリンは、メキシカンパチュリ(タゲテス・ルシダ)など、さまざまな植物に自然に存在する化合物です。クマリンファミリーに属し、ベンゼン環がα-ピロン環に融合した構造が特徴です。 この化合物は、抗真菌性や抗菌性など、顕著な生物活性を示します .

2. 製法

合成経路と反応条件: 8-アセチル-7-ヒドロキシクマリンの合成は、さまざまな方法で達成できます。一般的な方法の1つは、クネーフェナーゲル縮合反応です。 例えば、8-ホルミル-7-ヒドロキシクマリンは、ピペリジン存在下でN,N-二置換シアノアセトアミドで処理して、8-置換-7-ヒドロキシクマリン誘導体を生成できます . 別の方法としては、8-アセチル-7-ヒドロキシ-4-メチルクロメン-2-オンを、乾燥アセトンおよび無水炭酸カリウム中で1,3-ジブロモプロパンまたは1,4-ジブロモブタンと反応させる方法があります .

工業生産方法: 8-アセチル-7-ヒドロキシクマリンの工業生産では、通常、最適化された反応条件を用いた大規模合成が行われ、高収率と高純度が確保されます。 グリーンケミストリーの原理、例えばグリーン溶媒や触媒の使用も、プロセスをより環境に優しいものにするために検討されています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetyl-7-Hydroxycoumarin can be achieved through various methods. One common approach involves the Knoevenagel condensation reaction. For instance, 8-formyl-7-hydroxycoumarin can be treated with N,N-disubstituted cyanoacetamides in the presence of piperidine to yield 8-substituted-7-hydroxycoumarin derivatives . Another method involves the reaction of 8-acetyl-7-hydroxy-4-methylchromen-2-one with 1,3-dibromopropane or 1,4-dibromobutane in dry acetone and anhydrous potassium carbonate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing green solvents and catalysts, is also explored to make the process more environmentally friendly .

化学反応の分析

反応の種類: 8-アセチル-7-ヒドロキシクマリンは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 一般的な酸化剤としては、過酸化水素や過マンガン酸カリウムがあります。

置換: アジ化ナトリウムやプロパルギルブロミドなどの試薬が、乾燥アセトンおよび無水炭酸カリウムなどの条件下で使用されます.

主な生成物:

酸化: エポキシドやキノンの生成。

4. 科学研究への応用

8-アセチル-7-ヒドロキシクマリンは、科学研究において幅広い応用範囲を持っています。

化学: 他のクマリン誘導体の合成における前駆体として使用されます。

生物学: 抗真菌性や抗菌性について研究されています.

科学的研究の応用

Pharmacological Properties

AHC exhibits a range of pharmacological activities, making it a subject of interest in drug discovery. The following table summarizes its key biological effects:

Synthesis and Derivatives

Recent research has focused on synthesizing various derivatives of AHC to enhance its biological activity. For instance, modifications at the C-3 and C-4 positions have led to compounds with improved efficacy against acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes, which are critical targets in treating neurodegenerative disorders like Alzheimer's disease .

Case Study: Neuroprotective Effects

A study highlighted the efficacy of an AHC derivative that showed significant inhibition of AChE with an IC50 value of 1.52 μM. This compound also demonstrated memory-enhancing effects in rodent models, indicating its potential as a therapeutic agent for cognitive disorders .

Applications in Drug Development

AHC's versatility makes it a valuable scaffold for developing new drugs. Its derivatives have been explored for:

- Anticancer Agents: Compounds derived from AHC have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis .

- Fluorescent Probes: Due to its fluorescent properties, AHC is used as a probe for detecting biological species and monitoring cellular processes .

- Therapeutic Agents for Neurological Disorders: The neuroprotective properties of AHC derivatives make them promising candidates for treating conditions like Alzheimer's and Parkinson's disease .

作用機序

8-アセチル-7-ヒドロキシクマリンの生物効果は、主にさまざまな分子標的や経路との相互作用によって媒介されます。 例えば、抗真菌性や抗菌性は、微生物の細胞膜を破壊し、必須酵素を阻害する能力によるものです . クマリンの7位と3位のヒドロキシル化は、シトクロムP450に関連するモノオキシゲナーゼ酵素系などの酵素によって媒介される酸化イベントによって起こる可能性があります .

類似の化合物:

7-ヒドロキシクマリン: 抗炎症作用や抗酸化作用など、幅広い生物活性が知られています.

8-アセチル-7-メトキシクマリン: 類似の生物活性を示しますが、薬物動態特性が異なります.

5,7,8-トリメトキシクマリン: 独自の構造的特徴と生物活性が知られています.

独自性: 8-アセチル-7-ヒドロキシクマリンは、特定のアセチル基とヒドロキシル基の置換により、独特の生物活性和化学反応性を示す点で際立っています。 蛍光プローブとして作用する能力と、顕著な抗真菌性および抗菌性は、さまざまな研究分野において貴重な化合物となっています .

類似化合物との比較

7-Hydroxycoumarin: Known for its wide range of biological activities, including anti-inflammatory and antioxidant effects.

8-Acetyl-7-Methoxycoumarin: Exhibits similar biological activities but with different pharmacokinetic properties.

5,7,8-Trimethoxycoumarin: Known for its unique structural features and biological activities.

Uniqueness: 8-Acetyl-7-Hydroxycoumarin stands out due to its specific acetyl and hydroxyl substitutions, which confer unique biological activities and chemical reactivity. Its ability to act as a fluorescent probe and its significant antifungal and antibacterial properties make it a valuable compound in various fields of research .

生物活性

8-Acetyl-7-hydroxycoumarin (C11H8O4) is a synthetic derivative of coumarin that has garnered attention for its diverse biological activities. This article synthesizes current knowledge regarding its pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an acetyl group at the 8-position and a hydroxyl group at the 7-position of the coumarin ring. This modification enhances its biological activity compared to its parent compound, umbelliferone.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal properties.

- Antibacterial Effects : Studies have shown that this compound is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival .

- Antifungal Activity : It has also demonstrated efficacy against fungi such as Candida albicans. The Cu(II) complex of this compound was found to possess comparable antifungal potency, indicating potential for therapeutic applications in fungal infections .

Anti-inflammatory Properties

This compound exhibits notable anti-inflammatory effects, which are crucial in managing conditions characterized by excessive inflammation.

- Mechanism of Action : The compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. This inhibition occurs through the suppression of the NF-κB signaling pathway, which plays a pivotal role in inflammatory responses .

Case Study: Ulcerative Colitis

In a rat model of ulcerative colitis induced by acetic acid, this compound significantly reduced inflammation markers by modulating the TLK4/NF-κB-p65/iNOS signaling pathway. This resulted in decreased levels of inflammatory cytokines and improved mucosal healing .

Antioxidant Activity

The antioxidant capacity of this compound has been demonstrated through various assays. It scavenges reactive oxygen species (ROS) effectively, thereby protecting cellular components from oxidative damage.

- Neutrophil Modulation : In studies involving human neutrophils, this compound reduced superoxide anion production and inhibited the release of primary granule enzymes, contributing to its protective effects against oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the acetyl group enhances lipophilicity and facilitates better interaction with biological targets compared to other derivatives.

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Effective against E. coli, S. aureus | Inhibits TNF-α, IL-6 release | Scavenges ROS |

| Umbelliferone | Moderate | Limited | Moderate |

特性

IUPAC Name |

8-acetyl-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-6(12)10-8(13)4-2-7-3-5-9(14)15-11(7)10/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYMACPLPPQCHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40419935 | |

| Record name | 8-Acetyl-7-hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40419935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6748-68-1 | |

| Record name | 8-Acetyl-7-hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40419935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Acetyl-7-hydroxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-ACETYL-7-HYDROXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD6QWL7EQR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 8-Acetyl-7-hydroxycoumarin in developing potential analgesic agents?

A1: [] Research suggests that this compound serves as a crucial starting material in synthesizing seselin derivatives, a class of compounds exhibiting promising antinociceptive properties. These derivatives, characterized by their angular pyranocoumarin skeleton, are synthesized through a series of reactions involving condensation with acetone, reduction, and dehydration. Notably, one derivative, seselin (4a), demonstrated significant antinociceptive activity in the writhing response assay induced by acetic acid, surpassing the efficacy of aspirin. This finding highlights the potential of this compound as a scaffold for developing novel analgesics. (See: )

Q2: How does this compound interact with human serum albumin?

A2: While specific details about the interaction mechanism require further investigation, studies utilizing spectroscopic methods and molecular modeling are underway to elucidate the binding characteristics of this compound to human serum albumin []. Understanding this interaction is crucial as it can provide insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its potential therapeutic applications.

Q3: Can this compound be chemically modified to enhance its biological activity?

A3: [] Yes, research demonstrates that modifying this compound can significantly impact its biological activity. For instance, incorporating a trifluoromethyl group into the coumarin structure resulted in a five-fold increase in beta‐site amyloid precursor protein cleaving enzyme 1 (BACE‐1) inhibition. Furthermore, researchers synthesized a coumarin‐donepezil hybrid by linking this compound with donepezil. This hybrid molecule displayed dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) and exhibited the ability to cross the blood-brain barrier, a crucial property for treating neurological disorders. (See: )

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。